
Difethialone
Overview
Description
Difethialone (chemical name: 3-[3-(4'-bromobiphenyl-4-yl)-1,2,3,4-tetrahydro-1-naphthyl]-4-hydroxy-2H-1-benzothiopyran-2-one) is a second-generation anticoagulant rodenticide (SGAR) derived from 4-hydroxybenzothiopyranone . It inhibits vitamin K epoxide reductase, disrupting blood clotting and causing lethal hemorrhage in rodents. This compound is notable for its high efficacy against warfarin-resistant Rattus norvegicus and Mus musculus, achieving 90–100% mortality in resistant strains after a single feeding of 25 ppm bait . Its sulfur-containing structure distinguishes it from other SGARs like brodifacoum (bromine) and flocoumafen (fluorine) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of difethialone involves several key steps, including Friedel-Crafts acylation, intramolecular ring cyclization, and condensation reactions. The starting material, phenylacetyl chloride, undergoes these reactions in the presence of Brønsted-Lowry acids to form the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with advanced analytical tools to monitor the reaction progress and product purity .
Chemical Reactions Analysis
Types of Reactions: Difethialone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and degradation in biological systems.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur under basic conditions with nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dealkylated derivatives, which are often less toxic than the parent compound .
Scientific Research Applications
Efficacy Against Rodent Populations
Difethialone is primarily utilized in controlling rodent populations, especially those resistant to first-generation anticoagulants like warfarin. Research has demonstrated its effectiveness in various settings:
- Laboratory Studies : In controlled laboratory tests, this compound showed significant mortality rates among common rodent species. For instance, a study indicated that this compound at a concentration of 0.025% resulted in absolute mortality in species such as Rattus rattus and Mus musculus within one day of exposure .
- Field Trials : Field studies have confirmed laboratory findings, showing high efficacy in real-world scenarios. A notable trial reported a 96.8% reduction in Norway rat populations using this compound bait .
Table 1: Efficacy of this compound in Various Studies
Study Type | Species Tested | Concentration | Mortality Rate | Time to Death |
---|---|---|---|---|
Laboratory | Rattus rattus | 0.025% | 100% | 1 day |
Laboratory | Mus musculus | 0.025% | 100% | 2-5 days |
Field Trial | Norway Rats | 25 ppm | 96.8% | 5-9 days |
Field Trial | Roof Rats | 25 ppm | 97.4% | 3-12 days |
Environmental and Non-target Species Impact
While this compound is effective against target rodent species, it also poses risks to non-target wildlife, particularly birds and mammals that may consume poisoned rodents:
- Secondary Toxicity : Studies have shown that this compound can cause secondary poisoning in predatory birds such as magpies and ferrets when they consume rodents that have ingested the rodenticide . Research indicates that magpies are particularly sensitive to this compound, with observed symptoms including lethargy and hemorrhaging at relatively low exposure levels .
Table 2: Toxicity Levels in Non-target Species
Species | Exposure Level (mg/kg) | Observed Effects |
---|---|---|
Black-billed Magpie | 6.2 - 138.7 | Lethargy, hemorrhaging |
European Ferret | Varies | Symptoms of toxicity observed |
Case Study 1: Urban Rodent Control
In urban settings where rodent populations often develop resistance to conventional poisons, this compound has been successfully deployed as a part of integrated pest management strategies. A city-wide initiative reported significant reductions in rodent sightings and associated health risks after implementing this compound baiting programs.
Case Study 2: Agricultural Settings
In agricultural environments, this compound has been used effectively to protect crops from rodent damage. A study conducted on a large farm indicated a substantial decrease in rodent activity following the application of this compound baits, resulting in improved crop yields and reduced economic losses.
Regulatory Considerations
The use of this compound is regulated due to its potential environmental impact and risks to non-target species. The Environmental Protection Agency (EPA) has established guidelines for its application, emphasizing the need for careful monitoring and management to mitigate risks associated with secondary poisoning .
Mechanism of Action
Difethialone exerts its effects by inhibiting the enzyme vitamin K1-epoxide reductase in the liver. This inhibition leads to a gradual depletion of vitamin K and, consequently, the vitamin K-dependent clotting factors II, VII, IX, and X. The reduction in these clotting factors results in an increased blood-clotting time, eventually causing the failure of the clotting mechanism and leading to internal bleeding in the target pests .
Comparison with Similar Compounds
Chemical Structure and Classification
SGARs share a 4-hydroxycoumarin backbone but differ in substituents affecting persistence and toxicity:
Compound | Key Substituent | Persistence (Half-Life) | Bioaccumulation Potential |
---|---|---|---|
Difethialone | Sulfur atom | High (weeks to months) | High (detected in raptors) |
Brodifacoum | Bromine atom | Very high | Very high |
Bromadiolone | Diol group | Moderate | Moderate |
Flocoumafen | Fluorine atom | High | High |
Toxicity and Efficacy
Vertebrate Toxicity
This compound and brodifacoum exhibit comparable toxicity in raptors, with toxic equivalence factors (TEFs) of 1.0 and 0.757, respectively. Bromadiolone is less toxic (TEF = 0.5) :
Compound | LD₅₀ (mg/kg) in Rats | TEF (Raptors) | Resistance Overcome (Y139C Mice) |
---|---|---|---|
This compound | 0.7–1.0 | 1.0 | Yes (hetero- and homozygous) |
Brodifacoum | 0.3–0.6 | 0.757 | Partial (heterozygous only) |
Bromadiolone | 1.5–2.5 | 0.5 | No |
Flocoumafen | 0.8–1.2 | N/A | Yes |
Environmental Detection
SGARs persist in ecosystems and bioaccumulate in predators:
Compound | Detection in Raptors (%) | Detection in Fish Liver (ng/g) |
---|---|---|
This compound | 24.53 | 0.005–0.01 (above LOQ) |
Brodifacoum | 35.85 | 0.01–0.05 |
Bromadiolone | 32.08 | 0.005–0.01 |
Flocoumafen | <5.0 | Not detected |
Resistance Management
This compound outperforms other SGARs against resistant rodents:
- In Y139C-resistant Mus musculus, this compound achieves 91–100% mortality in homozygous and heterozygous strains, whereas bromadiolone and difenacoum show reduced efficacy .
- Brodifacoum requires higher doses for resistant rats, increasing non-target exposure risks .
Regulatory and Environmental Impact
- Regulatory Status : this compound is banned for consumer use in the U.S. (EPA, 2011) but permitted for agricultural and pest control applications .
- Ecotoxicity : this compound poses significant risks to birds and mammals due to bioaccumulation, though its lower bait concentration (25 ppm) may reduce secondary poisoning compared to brodifacoum .
Biological Activity
Difethialone is a second-generation anticoagulant rodenticide (SGAR) that has gained attention due to its potent biological activity against rodent populations. This article provides a detailed overview of the biological activity of this compound, including its pharmacokinetics, mechanism of action, and effects on non-target species, supported by data tables and relevant case studies.
This compound functions primarily as an anticoagulant by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1) enzyme, which is crucial for the regeneration of vitamin K. This inhibition disrupts the synthesis of vitamin K-dependent clotting factors, leading to hemorrhagic conditions in rodents. The potency of this compound is attributed to its stereoisomers, each exhibiting varying degrees of inhibition.
Inhibition Potency
A comparative study assessed the inhibition constants (Ki) for four stereoisomers of this compound on rat liver microsomes expressing VKORC1. The results are summarized in Table 1.
Stereoisomer | Ki (nM) | Initial Half-life (h) | Area Under Curve (h x µg/g liver) |
---|---|---|---|
E1-trans | 22.37 | 69.3 | 458.1 |
E2-cis | 51.98 | 25.4 | 226.9 |
E3-cis | 40.00 | 82.3 | Not reported |
E4-trans | 30.00 | 6.0 | 54.5 |
The Ki values range from approximately 22 to 52 nM, demonstrating that this compound is significantly more potent than warfarin, which has a Ki value of around 500 nM .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates significant variability among its stereoisomers. Key parameters such as elimination coefficients and half-lives were determined through animal studies, showing that the E4-trans stereoisomer has a notably short half-life compared to others, which may influence its effectiveness in field applications .
Toxicity Studies
This compound's toxicity has been extensively studied in various non-target species, raising concerns about secondary poisoning risks. A notable study assessed the dietary toxicity of this compound in black-billed magpies and European ferrets:
- Magpies : Acute exposure led to mortality at concentrations as low as 8.14 mg/kg diet, with symptoms including lethargy and hemorrhaging observed within days .
- Ferrets : Similar studies indicated that ferrets exhibited signs of toxicity at lower doses compared to traditional test species like rats .
The results highlight the potential risks associated with this compound use in environments where non-target wildlife may be exposed.
Case Studies
Several case studies have documented instances of secondary poisoning due to this compound:
- A study involving raptors demonstrated that sublethal exposure resulted in prolonged clotting times and reduced hematocrit levels, indicating significant impairment of hemostatic function .
- Another investigation into the effects on screech owls revealed that even low doses could lead to coagulopathy, with recovery occurring rapidly after cessation of exposure .
These findings underscore the importance of careful management and monitoring when using this compound in rodent control programs.
Q & A
Basic Research Questions
Q. What is the mechanistic basis of difethialone’s anticoagulant activity, and how does it compare to other second-generation anticoagulant rodenticides (SGARs)?
this compound inhibits vitamin K epoxide reductase (VKORC1), disrupting blood clotting by blocking vitamin K recycling. Unlike first-generation anticoagulants, SGARs like this compound exhibit higher potency and delayed toxicity, requiring single-dose efficacy. Experimental validation involves in vitro VKORC1 inhibition assays using liver microsomes and in vivo clotting time measurements (e.g., prothrombin time) in rodent models .
Q. How should researchers design a pharmacokinetic study to evaluate this compound persistence in rodent tissues?
Key steps include:
- Administering this compound stereoisomers (E1–E4) separately to rats via oral gavage.
- Collecting plasma and liver samples at timed intervals to measure concentrations via HPLC-MS.
- Calculating pharmacokinetic parameters (e.g., half-life, AUC) using non-compartmental modeling.
- Cross-referencing results with in vitro VKORC1 inhibition data to correlate persistence with efficacy .
Q. What ecological data gaps exist for this compound, and how can they be addressed methodologically?
Current gaps include sublethal effects on non-target species and bioaccumulation rates. Researchers should:
- Conduct longitudinal field studies monitoring liver residues in scavengers (e.g., owls, foxes).
- Use stable isotope analysis to track this compound transfer through food webs.
- Apply probabilistic risk assessment models to estimate species-specific exposure thresholds .
Advanced Research Questions
Q. How do this compound’s stereoisomers differ in pharmacokinetics, and what implications does this have for eco-friendly bait formulation?
The four stereoisomers (E1–E4) share similar VKORC1 inhibition potency but vary in half-lives (6–82 hours). E4-trans, with the shortest half-life (6 hours), minimizes environmental persistence. To optimize formulations:
- Use pharmacokinetic modeling to predict tissue concentrations and time-to-death in target rodents.
- Adjust stereoisomer ratios to balance efficacy (e.g., E1/E3 for prolonged action) and reduced bioaccumulation (e.g., E4 dominance) .
Q. What experimental approaches resolve contradictions in this compound’s reported environmental toxicity across studies?
Contradictions often arise from variable stereoisomer ratios or species-specific metabolic differences. Mitigation strategies include:
- Standardizing test formulations using enantiomerically pure stereoisomers.
- Conducting in vitro metabolic assays with liver S9 fractions from non-target species (e.g., birds).
- Applying meta-analysis frameworks to reconcile disparate ecological datasets .
Q. How can researchers apply the PICOT framework to design a study on this compound’s sublethal effects in non-target mammals?
- P opulation: Wild rodents and sympatric predators (e.g., foxes).
- I ntervention: Chronic low-dose this compound exposure.
- C omparison: Unexposed control groups.
- O utcome: Hepatic enzyme activity, reproductive success.
- T imeframe: 6–12 months. This structure ensures alignment with ecological and toxicological endpoints while addressing reproducibility concerns .
Q. What methodologies quantify this compound’s interaction with soil microbiota, and how does this affect its environmental half-life?
- Use LC-MS/MS to measure this compound degradation products in soil microcosms.
- Perform 16S rRNA sequencing to identify microbial taxa correlated with degradation rates.
- Apply kinetic models (e.g., first-order decay) to estimate half-life under varying soil pH/moisture conditions .
Q. Methodological Guidance
Q. How to structure a research paper on this compound’s stereoisomer efficacy for clarity and impact?
- Introduction : Contrast SGARs with FGARs, emphasizing stereoisomer complexity.
- Methods : Detail chiral separation techniques (e.g., chiral HPLC) and pharmacokinetic protocols.
- Results : Use tables to compare stereoisomer half-lives and dose-response curves.
- Discussion : Propose eco-friendly formulations using pharmacokinetic modeling .
Q. What statistical tools are optimal for analyzing dose-response data in this compound toxicity studies?
- Probit analysis for LD50 calculations.
- ANCOVA to adjust for covariates like rodent age/weight.
- Bayesian hierarchical models for meta-analyses of heterogeneous datasets .
Q. How can researchers leverage the FINER criteria to evaluate a proposed study on this compound resistance?
- Feasible : Access to warfarin-resistant rodent colonies.
- Interesting : Mechanistic insights into VKORC1 mutations.
- Novel : First report of this compound resistance mechanisms.
- Ethical : Compliance with ARRIVE guidelines for animal studies.
- Relevant : Addresses growing resistance in pest populations .
Properties
IUPAC Name |
3-[3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]-2-hydroxythiochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23BrO2S/c32-24-15-13-20(14-16-24)19-9-11-21(12-10-19)23-17-22-5-1-2-6-25(22)27(18-23)29-30(33)26-7-3-4-8-28(26)35-31(29)34/h1-16,23,27,34H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVAQRUUFVBBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C2C1C3=C(SC4=CC=CC=C4C3=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032374 | |
Record name | Difethialone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white solid; [HSDB] | |
Record name | Difethialone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4855 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in ethanol 0.7, methanol 0.47, hexane 0.2, chloroform 40.8, dimethylformamide 332.7, acetone 4.3 (g/l at 25 °C), In water, 0.39 g/l @ 25 °C | |
Record name | DIFETHIALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3614 g/cu cm @ 25 °C | |
Record name | DIFETHIALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000055 [mmHg], 0.074 mPa at 25 °C= 5.55X10-7 mm Hg @ 25 °C | |
Record name | Difethialone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4855 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIFETHIALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade (Fig. 1) are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase (Fig. 2). The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |
Record name | DIFETHIALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, slightly yellowish powder | |
CAS No. |
104653-34-1 | |
Record name | Difethialone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104653341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difethialone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzothiopyran-2-one, 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenyl]-4-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFETHIALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
233-236 °C | |
Record name | DIFETHIALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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